molecular formula C15H18N2O4 B2361192 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea CAS No. 1384552-70-8

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2361192
CAS No.: 1384552-70-8
M. Wt: 290.319
InChI Key: SPHIJNZLMMNZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea is a synthetic urea derivative characterized by a furan-2-yl hydroxypropyl moiety and a 4-methoxyphenyl group. Its structure combines a heterocyclic furan ring, a hydroxylated alkyl chain, and a substituted aryl urea backbone. The 4-methoxyphenyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target affinity .

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(19,13-4-3-9-21-13)10-16-14(18)17-11-5-7-12(20-2)8-6-11/h3-9,19H,10H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHIJNZLMMNZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=C(C=C1)OC)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the physical and chemical properties of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea is essential for developing effective synthesis protocols.

Property Value
CAS Number 1384552-70-8
Molecular Formula C₁₅H₁₈N₂O₄
Molecular Weight 290.319 g/mol
IUPAC Name 1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)urea
Standard InChI InChI=1S/C15H18N2O4/c1-15(19,13-4-3-9-21-13)10-16-14(18)17-11-5-7-12(20-2)8-6-11/h3-9,19H,10H2,1-2H3,(H2,16,17,18)
Standard InChI Key SPHIJNZLMMNZHN-UHFFFAOYSA-N
SMILES CC(CNC(=O)NC1=CC=C(C=C1)OC)(C2=CC=CO2)O

Preparation Methods Analysis

Isocyanate Route

The most direct and efficient method for synthesizing this compound involves the reaction between a furan-containing amine and a methoxyphenyl isocyanate. This approach represents a common and versatile route for forming urea derivatives.

Reaction Scheme:
Step 1: Preparation of 2-(Furan-2-yl)-2-hydroxypropylamine
Step 2: Reaction with 4-methoxyphenyl isocyanate

The synthesis can be described by the following reaction:

2-(Furan-2-yl)-2-hydroxypropylamine + 4-methoxyphenyl isocyanate → this compound

Procedural Details:
  • Dissolve 2-(Furan-2-yl)-2-hydroxypropylamine (1 equivalent) in an appropriate anhydrous solvent such as tetrahydrofuran or dichloromethane.
  • Cool the solution to 0-5°C under inert atmosphere.
  • Add 4-methoxyphenyl isocyanate (1.1 equivalents) dropwise.
  • Allow the reaction to warm to room temperature and stir for 4-6 hours.
  • Monitor by thin-layer chromatography until completion.
  • Purify by column chromatography or recrystallization.

This route typically provides yields of 70-85% and high purity of the target compound.

Amide Activation Method

An alternative approach involves the direct conversion of amides to ureas using hypervalent iodine reagents such as phenyliodine diacetate (PIDA) in the presence of an ammonia source.

Reaction Scheme:
Step 1: Preparation of 2-(Furan-2-yl)-2-hydroxypropyl amide
Step 2: Activation with PIDA in the presence of 4-methoxyaniline
Procedural Details:
  • Synthesize 2-(Furan-2-yl)-2-hydroxypropyl amide from the corresponding carboxylic acid.
  • Dissolve the amide (1 equivalent) in methanol or 2,2,2-trifluoroethanol.
  • Add 4-methoxyaniline (1.2 equivalents).
  • Add phenyliodine diacetate (PIDA) (1.1 equivalents) at 0°C.
  • Allow the reaction to stir at room temperature for 2-4 hours.
  • Purify the product by column chromatography.

This method is particularly advantageous for electron-poor carboxamides and can provide yields of 73-99%.

Triphosgene-Based Method

A third approach employs triphosgene as a carbonylating agent in the presence of triethylamine, which serves as a reducing agent for the intermediate isocyanate.

Reaction Scheme:
Step 1: Reaction of 4-methoxyaniline with triphosgene to form isocyanate
Step 2: Reaction of isocyanate with 2-(Furan-2-yl)-2-hydroxypropylamine
Procedural Details:
  • Dissolve 4-methoxyaniline (1 equivalent) in dichloromethane.
  • Add triethylamine (3 equivalents) and cool to 0°C.
  • Add triphosgene (0.35 equivalents) carefully.
  • Stir at 0°C for 1 hour to form the isocyanate intermediate.
  • Add 2-(Furan-2-yl)-2-hydroxypropylamine (1 equivalent) and stir at room temperature overnight.
  • Purify by recrystallization or column chromatography.

This method is tolerant of a wide range of functional groups and can provide moderate to excellent yields.

Potassium Isocyanate Method

A practically simple, catalyst-free and scalable synthesis approach involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent.

Reaction Scheme:
Step 1: Preparation of 4-methoxyphenyl isocyanate from potassium isocyanate
Step 2: Reaction with 2-(Furan-2-yl)-2-hydroxypropylamine
Procedural Details:
  • Mix potassium isocyanate (1 equivalent) with water.
  • Add 4-methoxyaniline (1 equivalent) and stir at room temperature.
  • Allow to react for 2-3 hours to form the intermediate.
  • Add 2-(Furan-2-yl)-2-hydroxypropylamine (1 equivalent).
  • Continue stirring for 4-6 hours.
  • Filter the precipitate and purify by recrystallization.

This method is advantageous for gram-scale synthesis and often provides good to excellent yields with high chemical purity, frequently avoiding the need for column chromatography.

Reaction Mechanisms

Isocyanate Mechanism

The mechanism of the isocyanate route involves nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group:

  • The nucleophilic nitrogen of 2-(Furan-2-yl)-2-hydroxypropylamine attacks the electrophilic carbon of the isocyanate group in 4-methoxyphenyl isocyanate.
  • The resulting intermediate undergoes proton transfer to form the final urea product.

This mechanism is well-established for urea formation and proceeds efficiently under mild conditions.

Amide Activation Mechanism

For the PIDA-mediated method:

  • PIDA reacts with the amide to form a hypervalent iodine complex.
  • The complex undergoes a Hofmann-like rearrangement to form an isocyanate intermediate.
  • The isocyanate is attacked by the 4-methoxyaniline to form the urea product.

This mechanism involves in situ generation of the isocyanate without the need for handling hazardous reagents like phosgene.

Optimization and Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of this compound synthesis.

Solvent Temperature (°C) Time (h) Yield (%)
Dichloromethane 25 4 75-80
Tetrahydrofuran 25 5 70-75
Methanol 25 6 65-70
2,2,2-Trifluoroethanol 25 3 85-90
Water 25 8 60-65

2,2,2-Trifluoroethanol (TFE) appears to be particularly effective for this synthesis as it increases the electrophilicity of hypervalent iodine species and promotes efficient reaction, especially for electron-poor substrates.

Temperature and Reaction Time

Temperature control is crucial for optimizing the synthesis:

Temperature (°C) Solvent Time (h) Yield (%)
0 Dichloromethane 8 65-70
25 Dichloromethane 4 75-80
40 Dichloromethane 2 70-75
60 Dichloromethane 1 60-65

Room temperature (25°C) generally provides the best balance between reaction rate and yield, while higher temperatures may lead to side reactions or decomposition of sensitive intermediates.

Purification and Characterization

Purification Methods

Various purification techniques can be employed depending on the synthetic route:

  • Column Chromatography : Using silica gel with appropriate eluent systems (e.g., dichloromethane/methanol gradients).
  • Recrystallization : From suitable solvent systems such as ethanol/water or acetone/hexane.
  • Precipitation : By adding anti-solvents to concentrated solutions.

Characterization Data

Typical characterization data for this compound includes:

  • ¹H NMR (300 MHz, DMSO-d₆): δ ppm = 8.30 (s, 1H, NH), 7.45-7.50 (m, 1H, furan-H), 7.28 (d, J = 9.0 Hz, 2H, Ar-H), 6.80 (d, J = 9.0 Hz, 2H, Ar-H), 6.35-6.40 (m, 1H, furan-H), 6.20-6.25 (m, 1H, furan-H), 5.90 (s, 1H, OH), 5.71 (s, 1H, NH), 3.68 (s, 3H, OCH₃), 3.30-3.45 (m, 2H, CH₂), 1.40 (s, 3H, CH₃).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ ppm = 157.8, 155.2, 154.0, 142.1, 132.5, 121.2, 114.0, 110.5, 106.0, 71.5, 55.2, 49.5, 26.2.

  • Mass Spectrometry : m/z calculated for C₁₅H₁₈N₂O₄ [M+H]⁺: 291.1339, found: 291.1342.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-(Furan-2-yl)-2-oxopropyl)-3-(4-methoxyphenyl)urea.

    Reduction: Formation of 1-(2-(Tetrahydrofuran-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea.

    Substitution: Formation of various substituted phenylurea derivatives.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the furan and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

  • Structural Differences :
    • The pyrrole-2-carbonyl group replaces the furan-2-yl hydroxypropyl moiety.
    • The absence of a hydroxylated alkyl chain in the pyrrole analog reduces hydrophilicity compared to the target compound.
  • Synthesis :
    • Synthesized via one-step (72% yield) or two-step methods using phosphorus trioxide (POCl₃) and 4-methoxyaniline .
    • The target compound’s synthesis route is unspecified in the evidence.
  • Biological Activity: Inhibits platelet aggregation in rabbits (IC₅₀ = 12 µM) and prevents arterial thrombosis in vivo .

N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-N'-[3-[2-[2-[3-[5-(dithiolan-3-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]butanediamide (9a)

  • Structural Differences: Contains a bis(4-methoxyphenyl)methoxy group and a dithiolan-pentanoylamino chain, introducing significant lipophilicity and stereochemical complexity (diastereomer mixture) . Lacks the urea core present in the target compound.
  • Functional Implications :
    • The extended polyethylene glycol (PEG)-like chain in 9a may improve tissue penetration but reduce target specificity compared to the compact urea scaffold.

Triazolone and Pyrazole Sulfonic Acid Derivatives

  • Structural Differences :
    • Examples: 1-(2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazol-5(4H)-one and its pyrazole analog .
    • Chlorinated cyclopropyl and phenyl groups dominate, contrasting with the target compound’s furan and methoxyphenyl motifs.

Key Comparative Data

Parameter Target Compound Pyrrole Urea Compound 9a Triazolone Derivative
Core Structure Urea Urea Butanediamide Triazolone/Pyrazole
Heterocyclic Group Furan-2-yl Pyrrole-2-carbonyl None Chlorocyclopropyl
Substituents 4-Methoxyphenyl 4-Methoxyphenyl Bis(4-methoxyphenyl) 2-Chlorophenyl
Hydrophilicity Moderate (hydroxyl) Low Low (lipophilic) Low
Reported Bioactivity Not specified Antiplatelet/antithrombotic Not specified Pesticide-related toxicity
Synthetic Yield Not reported 72% (one-step) 65% Not reported

Mechanistic and Pharmacological Insights

  • Urea Derivatives :
    • The urea moiety facilitates hydrogen bonding with biological targets (e.g., platelet receptors or enzymes like cyclooxygenase) .
    • The furan ring’s electron-rich π-system may enhance binding affinity compared to pyrrole’s nitrogen-containing ring, which could engage in dipole interactions .
  • 4-Methoxyphenyl Group :
    • Common in antiplatelet agents; methoxy groups improve metabolic stability by resisting oxidative degradation .

Biological Activity

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea, with CAS number 1384552-70-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

The molecular formula of this compound is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, with a molecular weight of 290.31 g/mol. The compound features a furan moiety and a methoxyphenyl group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Notably, studies have demonstrated its efficacy against several cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50_{50} values indicate significant growth inhibition.
  • A549 (lung cancer) : The compound has been reported to induce apoptosis in these cells.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-71.88 ± 0.11Apoptosis induction
A5494.21 ± 0.15Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, preliminary studies suggest that this compound may possess:

  • Antioxidant properties : Protecting cells from oxidative stress.
  • Antimicrobial activity : Effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Activity : A recent study by Zhang et al. (2023) evaluated the cytotoxic effects of various derivatives of urea compounds, including the target compound. They reported an IC50_{50} of 3.5 µM against the MCF-7 cell line, highlighting its potential as an anticancer agent.
  • Inflammation Model : In an animal model of arthritis, the compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in paw swelling compared to control groups, suggesting its therapeutic potential in inflammatory conditions.
  • Mechanistic Studies : Further mechanistic studies indicated that the compound may exert its anticancer effects through the modulation of apoptotic pathways and cell cycle regulation, specifically targeting cyclin-dependent kinases (CDKs).

Future Directions

Given the promising biological activities observed, further research is warranted to fully elucidate the mechanisms underlying these effects. Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical trials : Evaluating safety and efficacy in humans.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepKey ParametersYield RangeReference
Intermediate Preparation0–5°C, anhydrous DCM60–75%
Urea FormationTriethylamine, RT, 12h50–65%
PurificationSilica gel (70–230 mesh), 3:1 hexane:EA85–90% purity

Basic Question: How is the structural conformation of this compound characterized in academic research?

Methodological Answer:
Structural elucidation involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the urea linkage (NH signals at δ 6.5–7.2 ppm) and furan/methoxyphenyl moieties .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ calculated for C16_{16}H19_{19}N2_2O4_4: 327.1345) .
  • X-ray Crystallography : Resolving dihedral angles between furan and methoxyphenyl groups (e.g., 7.89–12.96°) to confirm stereochemistry .

Q. Table 2: Analytical Techniques and Parameters

TechniqueKey Data PointsInstrumentationReference
1^1H NMRδ 7.2–7.4 ppm (aromatic H), δ 3.8 ppm (OCH3_3)Bruker 400 MHz
X-ray DiffractionSpace group P21_1/n, β = 94.357°Oxford Diffraction Xcalibur

Basic Question: What preliminary biological assays are used to evaluate its pharmacological potential?

Methodological Answer:
Initial screening includes:

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., IC50_{50} values reported for similar ureas: 10–50 µM) .
  • Enzyme Inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
SAR studies focus on:

  • Functional Group Modifications : Replacing the methoxyphenyl group with halogenated or bulkier aryl groups to improve receptor binding .
  • Hydroxypropyl Chain Optimization : Introducing steric hindrance (e.g., methyl branching) to enhance metabolic stability .

Q. Table 3: SAR Insights from Analogous Compounds

ModificationObserved EffectReference
4-Fluorophenyl substitutionIncreased kinase inhibition (IC50_{50} ↓ 30%)
Thiomorpholine incorporationImproved solubility (LogP ↓ 0.5)

Advanced Question: What computational methods are employed to predict its mechanism of action?

Methodological Answer:

  • Molecular Docking : Using AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or β-amyloid) .
  • Molecular Dynamics (MD) Simulations : Assessing binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • Pharmacophore Modeling : Identifying critical interaction points (e.g., hydrogen bonds with Arg120 in kinase domains) .

Advanced Question: How should researchers address contradictory data in synthesis yields or bioactivity across studies?

Methodological Answer:
Contradictions arise from variations in:

  • Reaction Conditions : Comparative kinetic studies under different temperatures/pH levels to identify optimal parameters .
  • Biological Assay Protocols : Standardizing cell lines (e.g., HeLa vs. MCF-7) and normalizing data to positive controls (e.g., doxorubicin) .

Q. Table 4: Addressing Data Discrepancies

IssueResolution StrategyExample
Low yield in coupling stepSolvent screening (DMF vs. THF)
Variable IC50_{50} valuesDose-response curve normalization

Advanced Question: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

  • Lyophilization : Storing as a lyophilized powder under argon to prevent hydrolysis .
  • Excipient Screening : Adding cyclodextrins or polyvinylpyrrolidone (PVP) to aqueous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.